

Key characteristics of 2',4'-Dichlorovalerophenone as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2',4'-Dichlorovalerophenone**

Cat. No.: **B1589665**

[Get Quote](#)

An In-depth Technical Guide to **2',4'-Dichlorovalerophenone**: A Core Chemical Intermediate

Authored by a Senior Application Scientist Abstract

2',4'-Dichlorovalerophenone (CAS No. 61023-66-3) is a halogenated aromatic ketone that has emerged as a pivotal intermediate in the synthesis of a diverse range of commercially significant organic compounds.^{[1][2]} Its chemical architecture, characterized by a reactive ketone functional group and a dichlorinated phenyl ring, offers a unique combination of stability and reactivity.^[3] This guide provides a comprehensive technical overview of **2',4'-Dichlorovalerophenone**, designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, delve into its primary synthesis route via Friedel-Crafts acylation, analyze its synthetic utility in key chemical transformations, and discuss its critical applications, most notably as a precursor to the fungicide Hexaconazole. Safety protocols and handling guidelines are also detailed to ensure its responsible use in research and manufacturing settings.

Introduction and Core Characteristics

2',4'-Dichlorovalerophenone, systematically named 1-(2,4-dichlorophenyl)pentan-1-one, is a versatile chemical building block.^[1] The presence of chlorine atoms on the aromatic ring at positions 2 and 4, combined with the pentanoyl side chain, makes it a valuable precursor for

creating more complex molecules with specific biological activities.[2][3] Its stability under common storage conditions and its predictable reactivity make it a reliable intermediate for multi-step syntheses in both laboratory and industrial scales.[1][2] This compound is primarily utilized as a key starting material in the agrochemical sector and holds significant potential in pharmaceutical development, where the dichlorophenyl moiety can be instrumental in modulating the pharmacokinetic profiles of drug candidates.[3]

Physicochemical and Spectroscopic Profile

The reliable characterization of an intermediate is paramount for its successful application in synthesis. **2',4'-Dichlorovalerophenone** is typically supplied as a light yellow to brown liquid with a purity exceeding 98%. [1][2]

Physical and Chemical Properties

The key physical and chemical properties of **2',4'-Dichlorovalerophenone** are summarized in the table below, providing essential data for reaction planning and process safety.

Property	Value	Source(s)
CAS Number	61023-66-3	[1][4][5][6]
Molecular Formula	C ₁₁ H ₁₂ Cl ₂ O	[1][2][4]
Molecular Weight	231.12 g/mol	[1][2][4]
Appearance	Light yellow to brown clear liquid	[1][2][7]
Boiling Point	297.3 ± 20.0 °C (Predicted)	[1][4][7]
Density	1.20 g/cm ³	[1][4][7]
Refractive Index	1.5350 - 1.5390	[1][4][7]
Solubility	Insoluble in water; Soluble in benzene, toluene	[1]
Purity	≥ 98.0% (GC)	[1][2]
Storage	Sealed in dry, Room Temperature	[1][4][7]

Predicted Spectroscopic Data

For unambiguous identification, the following spectroscopic signatures are expected based on the structure of **2',4'-Dichlorovalerophenone**.

- ^1H NMR (CDCl_3 , 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic protons of the pentanoyl chain will appear as multiplets, with the methylene group adjacent to the carbonyl being the most deshielded. A terminal methyl group will appear as a triplet.
- ^{13}C NMR (CDCl_3 , 100 MHz): The carbon NMR would feature a signal for the carbonyl carbon around 198-202 ppm. Aromatic carbons would appear in the 127-140 ppm range, with carbon atoms bonded to chlorine showing characteristic shifts. Aliphatic carbons would be observed in the upfield region (10-45 ppm).
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the $\text{C}=\text{O}$ stretch of the ketone will be prominent around 1690 cm^{-1} . C-H stretching vibrations for the aromatic and aliphatic portions will appear around $3100\text{-}3000\text{ cm}^{-1}$ and $3000\text{-}2850\text{ cm}^{-1}$, respectively. C-Cl stretching bands can be expected in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and characteristic isotopic peaks ($\text{M}+2$, $\text{M}+4$) due to the presence of two chlorine atoms, providing a definitive confirmation of the elemental composition.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing **2',4'-Dichlorovalerophenone** is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride.^[4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl_3), to generate a highly reactive acylium ion electrophile.^{[8][9]}

Reaction Mechanism

The mechanism involves three key steps:

- Generation of the Acylium Ion: The Lewis acid catalyst (AlCl_3) coordinates to the chlorine atom of valeryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[9]
- Electrophilic Attack: The electron-rich π -system of the 1,3-dichlorobenzene ring attacks the electrophilic acylium ion. The chlorine substituents are deactivating but ortho-, para-directing. The acylation occurs at the 4-position, which is para to one chlorine and ortho to the other, minimizing steric hindrance. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex.[8]
- Deprotonation and Catalyst Regeneration: A weak base, typically the $[\text{AlCl}_4]^-$ complex, removes a proton from the sp^3 -hybridized carbon of the sigma complex, restoring aromaticity to the ring and regenerating the AlCl_3 catalyst.[8]

Caption: Mechanism of Friedel-Crafts Acylation

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety measures.

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas). Maintain an inert atmosphere using nitrogen or argon.
- Reactant Charging: Charge the flask with anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.
- Addition of Acylating Agent: Add valeryl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for an additional 30 minutes to allow for the formation of the acylium ion complex.
- Addition of Aromatic Substrate: Add 1,3-dichlorobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

- Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Final Product: Purify the crude product by vacuum distillation to yield **2',4'-Dichlorovalerophenone** as a clear, light-yellow liquid.

Key Reactions and Synthetic Utility

The true value of **2',4'-Dichlorovalerophenone** lies in its role as a versatile intermediate. Its ketone and dichlorophenyl groups serve as handles for a variety of subsequent transformations.

Application in Agrochemical Synthesis: The Hexaconazole Pathway

A primary industrial application of **2',4'-Dichlorovalerophenone** is its use as a key precursor in the synthesis of Hexaconazole, a broad-spectrum triazole fungicide.^{[1][10]} The synthesis leverages the ketone functionality for further elaboration.

The initial steps of this pathway typically involve:

- Halogenation: Alpha-bromination or chlorination of the ketone. This is a critical step to introduce a leaving group adjacent to the carbonyl, activating the position for nucleophilic substitution.
- Nucleophilic Substitution: Reaction with the nucleophilic 1,2,4-triazole. This step forms the core heterocyclic structure essential for the fungicidal activity of Hexaconazole.

- Reduction: Reduction of the ketone to a secondary alcohol.
- Further Elaboration: Subsequent steps build the final complex structure of Hexaconazole.

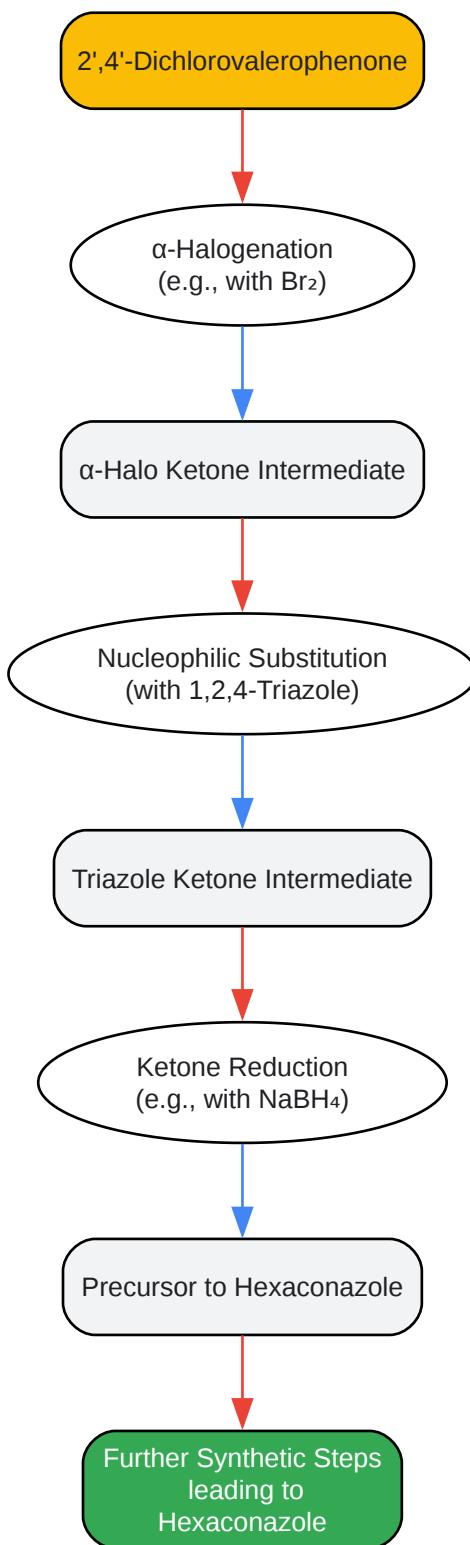


Figure 2: Initial Synthetic transformations of 2',4'-Dichlorovalerophenone

[Click to download full resolution via product page](#)

Caption: Initial Synthetic transformations of **2',4'-Dichlorovalerophenone**

Utility in Pharmaceutical and Fine Chemical Synthesis

Beyond agrochemicals, **2',4'-Dichlorovalerophenone** is a valuable starting material in pharmaceutical and fine chemical research.[\[1\]](#)[\[2\]](#)

- Medicinal Chemistry: The dichlorophenyl group is a common motif in drug design, known to enhance binding affinity to biological targets and improve metabolic stability.[\[3\]](#) The intermediate can be used in the synthesis of novel analgesics, anti-inflammatory agents, and other therapeutic candidates.[\[2\]](#)
- Polymer Science: It can be used in the development of specialty polymers and resins, where the chlorinated aromatic structure can impart improved thermal stability and chemical resistance.[\[2\]](#)

Safety, Handling, and Regulatory Information

Proper handling of **2',4'-Dichlorovalerophenone** is essential to ensure laboratory and plant safety. The compound is classified as an irritant.[\[1\]](#)

Hazard Identification and Personal Protective Equipment (PPE)

- Hazards: May cause skin, eye, and respiratory irritation.[\[11\]](#) The full toxicological profile has not been exhaustively investigated.[\[11\]](#)
- Required PPE:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[12\]](#)
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[\[12\]](#)
 - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[\[11\]](#) If ventilation is inadequate, use an approved respirator.[\[11\]](#)

First Aid and Emergency Procedures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
- Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[11]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from incompatible substances like strong oxidizing agents and acids.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion

2',4'-Dichlorovalerophenone is a high-value chemical intermediate whose utility is firmly established in the agrochemical industry and growing in the pharmaceutical and material science sectors. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its functional groups make it an indispensable building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in chemical innovation and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]
- 3. nbino.com [nbino.com]
- 4. 2',4'-Dichlorovalerophenone CAS#: 61023-66-3 [m.chemicalbook.com]
- 5. 2',4'-Dichlorovalerophenone [yujuechemical.com]
- 6. 2',4'-Dichlorovalerophenone | 61023-66-3 [chemicalbook.com]
- 7. 2',4'-Dichlorovalerophenone CAS#: 61023-66-3 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. darshanpharmacem.com [darshanpharmacem.com]
- 11. capotchem.cn [capotchem.cn]
- 12. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- To cite this document: BenchChem. [Key characteristics of 2',4'-Dichlorovalerophenone as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589665#key-characteristics-of-2-4-dichlorovalerophenone-as-a-chemical-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com